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Compound of Interest

Compound Name:
3-Methyl-5-(phenoxymethyl)furan-

2-carboxylic acid

Cat. No.: B1618357 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-
(phenoxymethyl)furan-2-carboxylic Acid

Introduction
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is a polysubstituted furan derivative.

The furan ring is a common motif in medicinal chemistry, and its derivatives are known to

exhibit a wide range of biological activities. The specific combination of a carboxylic acid at the

2-position, a methyl group at the 3-position, and a phenoxymethyl group at the 5-position

suggests a molecule with potential for nuanced interactions with biological targets. The

carboxylic acid group provides a key site for ionic interactions or hydrogen bonding, while the

phenoxymethyl moiety introduces significant lipophilicity and potential for aromatic interactions.

The methyl group can influence the electronic properties and conformation of the furan ring.

This guide provides a comprehensive overview of the predicted physicochemical properties of

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, based on the analysis of its constituent

functional groups and data from structurally related compounds. Furthermore, it outlines

detailed experimental protocols for the empirical determination of these critical parameters,

offering a roadmap for researchers in drug discovery and development.
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The chemical structure of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is presented

below. Its molecular formula is C₁₃H₁₂O₄, and its calculated molecular weight is 232.23 g/mol .

Table 1: Predicted Physicochemical Properties
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Property
Predicted
Value/Information

Rationale and Comparative
Insights

Molecular Formula C₁₃H₁₂O₄ -

Molecular Weight 232.23 g/mol -

Melting Point (°C)

Not available. Likely a

crystalline solid at room

temperature.

The melting point is expected

to be higher than that of

simpler analogs like 5-methyl-

2-furoic acid (109-110 °C) due

to the increased molecular

weight and intermolecular

forces from the phenoxymethyl

group.[1]

Boiling Point (°C)

Not available. Likely to

decompose upon heating at

atmospheric pressure.

Carboxylic acids with high

molecular weights often have

high boiling points and may

decompose before boiling.

pKa ~3-4

The pKa of 2-furancarboxylic

acid is approximately 3.17. The

electron-donating methyl group

at the 3-position may slightly

increase the pKa (making it a

weaker acid), while the

electron-withdrawing nature of

the ether oxygen in the

phenoxymethyl group might

have a counteracting, albeit

likely smaller, effect.

LogP (o/w) ~2.5-3.5 The related compound, 3-

(phenoxymethyl)furan-2-

carboxylic acid, has a

computed XLogP3-AA of 2.3.

[2] The addition of a methyl

group is expected to increase

the lipophilicity, and therefore
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the LogP value. This

parameter is crucial for

predicting membrane

permeability and overall ADME

properties.[3]

Aqueous Solubility
Low in neutral water; soluble in

basic solutions.

The presence of the polar

carboxylic acid group suggests

some interaction with water,

but the larger, nonpolar

phenoxymethyl and methyl

groups will limit overall

aqueous solubility.[1] In basic

solutions (pH > pKa), it will

deprotonate to form a more

soluble carboxylate salt.

Organic Solvent Solubility
Soluble in polar organic

solvents.

Expected to be soluble in

solvents like methanol,

ethanol, DMSO, and ethyl

acetate, owing to the various

functional groups capable of

hydrogen bonding and dipole-

dipole interactions.

Predicted Spectral Characteristics
Table 2: Expected Spectral Data
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Technique Expected Key Signals

¹H NMR

- Carboxylic Acid Proton (COOH): A broad

singlet, likely > 10 ppm.- Furan Ring Proton (H-

4): A singlet around 6-7 ppm.- Methylene

Protons (O-CH₂-Ar): A singlet around 5.0-5.5

ppm.- Phenyl Protons (O-C₆H₅): Multiplets in the

aromatic region, ~6.8-7.5 ppm.- Methyl Protons

(CH₃): A singlet around 2.0-2.5 ppm.

¹³C NMR

- Carboxylic Carbonyl (C=O): ~160-170 ppm.-

Furan Ring Carbons: Resonances between

~110-160 ppm.- Methylene Carbon (O-CH₂-Ar):

~60-70 ppm.- Phenyl Carbons (O-C₆H₅): ~115-

160 ppm.- Methyl Carbon (CH₃): ~10-20 ppm.

IR Spectroscopy (cm⁻¹)

- O-H Stretch (Carboxylic Acid): Broad band

from 2500-3300.- C-H Stretch

(Aromatic/Aliphatic): ~2850-3100.- C=O Stretch

(Carboxylic Acid): ~1680-1710.- C=C Stretch

(Aromatic/Furan): ~1450-1600.- C-O Stretch

(Ether/Furan/Acid): Multiple bands in the 1000-

1300 region.

Mass Spectrometry

- Molecular Ion (M⁺): An exact mass of

232.0736 Da for [M]⁺ or 233.0814 Da for

[M+H]⁺ in high-resolution mass spectrometry.

Experimental Protocols for Physicochemical
Characterization
The following sections detail standardized experimental procedures to empirically determine

the key physicochemical properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid.

Protocol 1: Determination of Aqueous and Organic
Solubility
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This protocol provides a qualitative assessment of solubility in various solvents, which is a

fundamental parameter in drug development.[4][5]

Methodology:

Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g.,

deionized water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, ethanol, acetone, diethyl

ether).

Sample Addition: Add approximately 10 mg of 3-Methyl-5-(phenoxymethyl)furan-2-
carboxylic acid to each test tube.

Solvent Addition: Add the respective solvent to each tube in 0.5 mL increments, up to a total

of 3 mL.

Mixing: After each addition, vortex or vigorously shake the tube for 30-60 seconds.

Observation: Visually inspect the solution for the complete dissolution of the solid.

Classification:

Soluble: Complete dissolution.

Partially Soluble: Some, but not all, of the solid dissolves.

Insoluble: No visible dissolution of the solid.

Causality and Self-Validation:

Solubility in 5% NaHCO₃ or 5% NaOH indicates the presence of an acidic functional group,

in this case, the carboxylic acid, which is deprotonated to form a more polar and soluble salt.

Lack of solubility in 5% HCl confirms the absence of a basic functional group.

The results should be consistent: if the compound is soluble in the weak base NaHCO₃, it

must also be soluble in the strong base NaOH.
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Solubility Determination Workflow
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Caption: Workflow for the qualitative determination of solubility.
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Protocol 2: Determination of Acid Dissociation Constant
(pKa) by Potentiometric Titration
The pKa is a measure of the acidity of a compound and is critical for understanding its

ionization state at different physiological pH values.

Methodology:

Solution Preparation: Accurately weigh approximately 20-50 mg of the compound and

dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 ethanol:water) to ensure

solubility of both the acidic and basic forms.

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter

and immerse the electrode in the solution.

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant,

loaded into a burette.

Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow

the pH reading to stabilize and record both the volume of titrant added and the

corresponding pH.

Data Analysis:

Plot a titration curve of pH versus the volume of NaOH added.

Determine the equivalence point, which is the point of maximum slope on the curve (or the

center of the inflection).

The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been

neutralized).

Causality and Self-Validation:

The shape of the titration curve should be a classic sigmoid for a monoprotic acid, which

validates the titration of a single acidic proton (the carboxylic acid).
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The experiment should be repeated multiple times to ensure the reproducibility of the pKa

value.

pKa Determination Workflow

Prepare Analyte Solution
(Compound in co-solvent)

Setup Titration Apparatus
(pH meter, stirrer, burette)

Titrate with Standardized NaOH

Record pH vs. Volume of NaOH

Plot Titration Curve

Determine Equivalence Point

pKa = pH at Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.
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Protocol 3: Determination of the Octanol-Water Partition
Coefficient (LogP) by the Shake-Flask Method
LogP is the measure of a compound's lipophilicity and is a key predictor of its ADME

(Absorption, Distribution, Metabolism, and Excretion) properties.[3][6]

Methodology:

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing

them vigorously and allowing the layers to separate.

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-

octanol at a known concentration. The concentration should be chosen such that it can be

accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Partitioning: In a separatory funnel or a screw-cap vial, combine a known volume of the

octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume

ratio).

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the

compound to partition between the two phases and reach equilibrium.

Phase Separation: Allow the mixture to stand until the two layers have clearly separated.

Centrifugation can be used to expedite this process.

Analysis: Carefully remove a sample from the aqueous phase. Determine the concentration

of the compound in the aqueous phase ([aqueous]) using the chosen analytical method.

Calculation:

Calculate the concentration of the compound remaining in the octanol phase ([organic]) by

subtraction from the initial concentration.

The partition coefficient, P, is calculated as P = [organic] / [aqueous].

LogP is the base-10 logarithm of P: LogP = log₁₀(P).
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Causality and Self-Validation:

The analytical method used for concentration determination must be validated for linearity,

accuracy, and precision in the relevant concentration range.

The experiment should be performed at a controlled temperature, as P is temperature-

dependent.

Repeating the experiment with different initial concentrations can help to confirm that the

LogP value is independent of concentration, which is expected for a pure compound.
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LogP Determination (Shake-Flask) Workflow
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Caption: Workflow for LogP determination via the shake-flask method.

Conclusion
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While experimental data for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is not

widely published, a robust profile of its expected physicochemical properties can be predicted

through the analysis of its chemical structure and comparison with related furan derivatives.

The presence of both a hydrophilic carboxylic acid group and lipophilic phenoxymethyl and

methyl groups suggests a molecule with balanced properties that could be advantageous in a

drug discovery context. The provided experimental protocols offer a clear and reliable

framework for researchers to empirically determine these critical parameters, thereby enabling

a comprehensive understanding of this compound's potential as a lead candidate in drug

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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